Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Dabigatran etexilate intermediate purity HPLC

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8), also designated as N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester, is a synthetic nitro-aromatic intermediate bearing a pyridin-2-yl moiety and an ethyl propanoate side chain. It is universally recognized as the N-4 stage intermediate in the multi-step synthesis of dabigatran etexilate—an oral direct thrombin inhibitor anticoagulant.

Molecular Formula C19H22N4O5
Molecular Weight 386.41
CAS No. 429659-01-8
Cat. No. B601645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
CAS429659-01-8
SynonymsEthyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Molecular FormulaC19H22N4O5
Molecular Weight386.41
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-]
InChIInChI=1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8): Core Intermediate for Dabigatran Etexilate Synthesis and Analytical Reference Standard


Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8), also designated as N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester, is a synthetic nitro-aromatic intermediate bearing a pyridin-2-yl moiety and an ethyl propanoate side chain [1]. It is universally recognized as the N-4 stage intermediate in the multi-step synthesis of dabigatran etexilate—an oral direct thrombin inhibitor anticoagulant [2]. The compound is routinely supplied as an orange to light-yellow solid with certified HPLC purity specifications (typically 97–98%) and is accompanied by comprehensive characterization data (NMR, HPLC, GC, MS) . In addition to its preparative role, this substance is formally catalogued as Dabigatran Impurity 8 (or Impurity 14/63/67 depending on the pharmacopoeial numbering system) and is used as a qualified reference standard for analytical method development, method validation, and quality control release testing of dabigatran etexilate drug substance and finished dosage forms [3].

Why Dabigatran Intermediate Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate Cannot Be Freely Substituted by In-Class Analogs


The dabigatran etexilate synthetic pathway contains several structurally related nitro intermediates that differ only in the nature of the ester group (methyl vs. ethyl) or the N-alkyl substituent on the phenyl ring (methylamino vs. ethylamino). Despite their apparent similarity, these analogs are not interchangeable in regulated generic pharmaceutical manufacturing. The methyl ester analog (Dabigatran Impurity 006, CAS not assigned; MW 358.35) and the ethylamino analog (Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, CAS also often cross-listed under 429659-01-8 by certain vendors but possessing molecular formula C19H22N4O5 and MW 386.41) exhibit different chromatographic retention times, distinct mass spectrometric fragmentation patterns, and potentially divergent reactivity profiles during the critical nitro-to-amine catalytic hydrogenation step [1]. The subsequent downstream intermediate—ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)—is the direct reduction product of the title compound; using a different starting nitro intermediate yields a different amino product, thereby altering the impurity profile of the final dabigatran etexilate active pharmaceutical ingredient [2]. For ANDA filers, the exact identity and purity of each process intermediate is mandated by regulatory guidelines (ICH Q3A/Q3B), making the selection of the correct CAS 429659-01-8 compound non-negotiable for compendial compliance and bioequivalence demonstration.

Quantitative Differentiation Evidence for Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8) Versus Closest Analogs


HPLC Purity Specification of ≥98% Area for CAS 429659-01-8 Establishes a Quantifiable Quality Benchmark for Intermediate Procurement

Multiple independent commercial suppliers report a minimum HPLC purity specification of 98% for the title compound . Capotchem specifically lists the specification as 'Purity: 98% (Min, HPLC)' with moisture ≤0.5% Max [1]. AKSci similarly certifies the product at 98% (HPLC) . This quantitative purity level is critical because the compound serves as the immediate precursor to the diamine intermediate (CAS 212322-56-0); impurities carried through from this stage directly affect the yield and purity of the subsequent Pinner cyclization to form the benzimidazole core of dabigatran.

Dabigatran etexilate intermediate purity HPLC

Documented Catalytic Hydrogenation Performance: Nitro-to-Amine Reduction of CAS 429659-01-8 to Key Diamine Intermediate CAS 212322-56-0

The title compound is the substrate for a critical Pd/C-catalyzed hydrogenation step that converts the 3-nitro group to a 3-amino group, yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0). Patent US 2015/0011589 A1 (Cadila Healthcare) explicitly describes the in-situ hydrogenation of the title compound using Pd/C in ethyl acetate at 25–35 °C under hydrogen pressure [1]. Earlier process disclosures (WO 98/37075; US 9,273,030 B2) confirm the same transformation using Pd-C in dichloromethane/methanol mixtures . The ChemicalBook synthesis entry details a specific batch: 43 g of the title compound with 4.7 g of nickel catalyst under hydrogenation conditions, establishing a reproducible preparative scale [2].

catalytic hydrogenation nitro reduction dabigatran synthesis

Chromatographic Identity and Impurity Marker Role: Distinct Retention Time Enables Method Validation and ANDA Compliance

The compound is listed as Dabigatran Impurity 8 (Impurity 14/63/67 under different numbering schemes) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The availability of the compound as a certified reference standard with full traceability against USP or EP pharmacopoeial standards—as explicitly offered by SynZeal [2]—enables its use as a system suitability marker in validated HPLC methods for dabigatran etexilate drug substance and product release testing. While the exact numerical RRT value is method-specific and not published in open-access literature, vendors such as Vulcanchem provide HPLC retention time data for dabigatran-related impurities, indicating that closely related compounds (e.g., Impurity A at 3.423 min vs. Dabigatran etexilate at 8.984 min) are well-resolved under optimized conditions .

HPLC impurity marker relative retention time ANDA compliance

Genotoxic Impurity Risk Assessment: Nitroaromatic Intermediate with Documented Negative AMES Test Outcome

Nitroaromatic compounds are structurally alerting for potential mutagenicity under ICH M7 guidelines. However, published quality-by-design studies on the dabigatran synthesis pathway have specifically evaluated the nitroaromatic intermediates—including the title compound class—using the bacterial reverse mutation (AMES) assay. Looker et al. reported that the nitroaromatic and aniline intermediates associated with this synthetic route showed negative genotoxicity by the AMES test, enabling their classification outside the cohort of concern for mutagenic impurities [1]. This regulatory toxicology finding significantly simplifies the impurity control strategy for ANDA filers, as the compound and its downstream reduction product do not require the stringent individual impurity limits (e.g., TTC of 1.5 µg/day) that would apply to confirmed mutagenic impurities.

genotoxicity AMES test nitroaromatic impurity

Multi-Vendor Supply Chain Availability with Documented Batch-to-Batch Consistency Supporting Kilogram-Scale Procurement

The title compound benefits from a mature and competitive supply chain. Fluorochem lists inventory across four pack sizes (5 g, 25 g, 100 g, 500 g) at published prices with confirmed stock levels in UK, European, and Chinese warehouses . Capotchem confirms production scale 'up to kgs' with a standard purity specification of 98% (HPLC) and moisture ≤0.5% [1]. CymitQuimica offers multiple listing formats—bulk intermediate grade (97% purity; 5 g to 500 g scales) and impurity reference standard grade (Dabigatran Impurity 14)—from the same CAS number . This dual-format availability is not documented for the methyl ester or ethylamino analogs, which are primarily offered as research-grade impurities in milligram quantities only.

supply chain kilogram-scale batch consistency

Procurement-Driven Application Scenarios for Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8)


Generic Dabigatran Etexilate API Manufacturing: N-4 Stage Intermediate for the Canonical Synthetic Route

CAS 429659-01-8 is the penultimate nitro intermediate in the most widely practiced dabigatran etexilate synthesis pathway (originating from WO 98/37075). The compound undergoes Pd/C-catalyzed hydrogenation to yield the diamine intermediate CAS 212322-56-0, which subsequently participates in Pinner cyclization to form the benzimidazole core [1]. The ≥98% HPLC purity specification from qualified vendors directly supports the yield targets for downstream amidination and hexyl chloroformate capping steps. Process chemists scaling this route should procure the title compound with full CoA documentation including HPLC purity, moisture content (≤0.5%), and residual solvent analysis to establish incoming material quality metrics for the hydrogenation step.

ANDA Analytical Method Development and Validation: Certified Impurity Reference Standard

Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and qualification of all process-related impurities present at ≥0.10% in the drug substance. The title compound is formally recognized as Dabigatran Impurity 8 (or Impurity 14/63/67) and is commercially available as a certified reference standard with full characterization data (NMR, MS, IR, HPLC purity) and optional traceability to USP or EP pharmacopoeial standards [2]. Quality control laboratories supporting dabigatran ANDA submissions should use this compound as a system suitability marker and for relative response factor determination in validated HPLC related-substances methods, ensuring that the nitro intermediate impurity is accurately quantified in both drug substance and finished capsule formulations.

Genotoxic Impurity Risk Assessment and Control Strategy Development

The nitroaromatic structural alert in CAS 429659-01-8 necessitates evaluation under the ICH M7 framework for DNA-reactive (mutagenic) impurities. Published studies indicate that the nitroaromatic intermediates in this synthetic pathway are AMES-negative, supporting their classification outside the cohort of concern [3]. Procurement of well-characterized material enables analytical development teams to conduct spiking studies that demonstrate effective purging of this intermediate through the downstream hydrogenation and recrystallization steps. The resulting purging factor data can be used to justify a control strategy based on process understanding rather than routine batch testing, as permitted under ICH M7 Option 4.

Process Optimization and Scale-Up Studies for the Nitro-to-Amine Hydrogenation Step

The catalytic hydrogenation of CAS 429659-01-8 to CAS 212322-56-0 is a critical transformation in the dabigatran synthesis that has been optimized across multiple patent families and preparative protocols [1][4]. Process development groups investigating catalyst loading (Pd/C vs. Raney Ni), solvent selection (ethyl acetate vs. dichloromethane/methanol), hydrogen pressure, and temperature parameters require the title compound in multi-gram to kilogram quantities for design-of-experiment (DoE) studies. The documented availability of the compound at up to 500 g pack sizes from multiple vendors enables statistically meaningful optimization campaigns without supply interruption.

Quote Request

Request a Quote for Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.